5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the chloro and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or reduce any nitro groups present.
Substitution: Halogenation and other substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylbenzoxazole
- 6-methyl-1,3-benzoxazole
- Naphthalene-1-carboxamide derivatives
Uniqueness
5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C25H17ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-11-12-22-23(13-15)30-25(28-22)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
CDXJXDBPGFAOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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